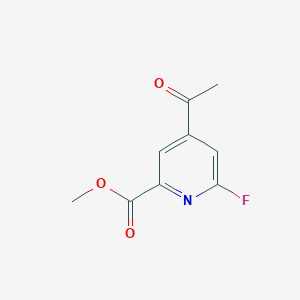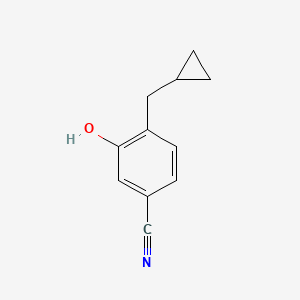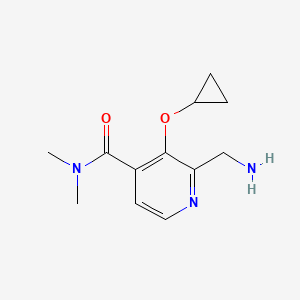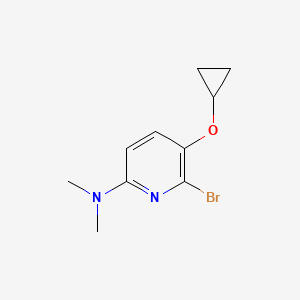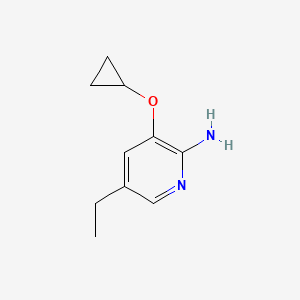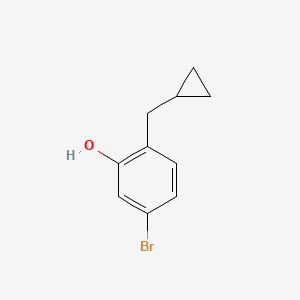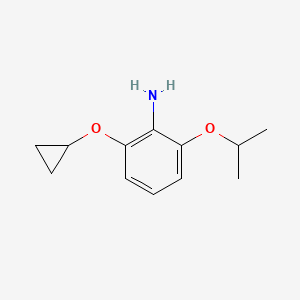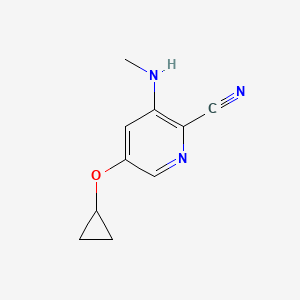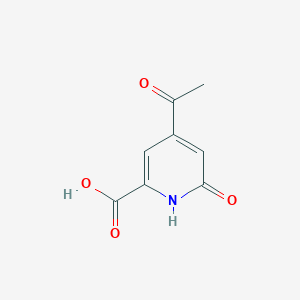
4-Acetyl-6-hydroxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-6-hydroxypyridine-2-carboxylic acid is a compound of significant interest in the fields of organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique chemical structure, which includes a pyridine ring substituted with acetyl, hydroxyl, and carboxylic acid groups. This compound is slightly soluble in water and is typically found in a white to cream powder form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and acetic anhydride for acetylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce various functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . In chemistry, it serves as a chelating ligand with potential complexing ability, making it useful in the preparation of metal complexes . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways .
Wirkmechanismus
The mechanism of action of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. It exhibits enol-keto tautomerism and acts as a chelating ligand, forming complexes with metal ions . This complexing ability can influence various biochemical processes and pathways, contributing to its effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-Acetyl-6-hydroxypyridine-2-carboxylic acid include 6-Hydroxypyridine-2-carboxylic acid and 4-Hydroxypyridine-2-carboxylic acid . These compounds share structural similarities, such as the presence of hydroxyl and carboxylic acid groups on the pyridine ring.
Uniqueness: What sets this compound apart is the presence of the acetyl group, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
4-acetyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-6(8(12)13)9-7(11)3-5/h2-3H,1H3,(H,9,11)(H,12,13) |
InChI-Schlüssel |
RSLTXKHCLSNUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)NC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


